BenchChemオンラインストアへようこそ!

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride

GABA-AT inhibition Mechanism-based inactivator Drug stability

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS: 156292-75-0) belongs to a class of enantiomerically pure, 2-difluoro-substituted 4-aminocyclopentanecarboxylic acids. These compounds are designed as mechanism-based enzyme inactivators (MBEIs) of γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (OAT).

Molecular Formula C6H10ClF2NO2
Molecular Weight 201.60 g/mol
Cat. No. B15231968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride
Molecular FormulaC6H10ClF2NO2
Molecular Weight201.60 g/mol
Structural Identifiers
SMILESC1C(C(CC1(F)F)N)C(=O)O.Cl
InChIInChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+;/m1./s1
InChIKeyZFQWMNDOPTYVQI-HJXLNUONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride: A Stereodefined GABA-AT/OAT Inhibitor Building Block


(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS: 156292-75-0) belongs to a class of enantiomerically pure, 2-difluoro-substituted 4-aminocyclopentanecarboxylic acids. These compounds are designed as mechanism-based enzyme inactivators (MBEIs) of γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (OAT) [1]. The compound features a cis-configured cyclopentane scaffold with gem-difluoro substitution at the 4-position, critical for its conformation and mechanism of inactivation [2]. As a hydrochloride salt, it offers enhanced aqueous solubility for biological assays, making it suitable for drug discovery research targeting hepatocellular carcinoma and neurological disorders [1].

Procurement Risk: Why Not All 4-Aminocyclopentane Carboxylic Acids Are Functionally Equivalent to (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid HCl


Substituting this specific enantiomer for its racemate, a different diastereomer (e.g., (1R,2R)-trans), or a non-fluorinated analog carries a high risk of losing target potency and selectivity. The patent literature explicitly states that enantiomerically pure compounds of this class can inhibit OAT activity significantly more potently than their racemic counterparts [1]. Furthermore, the gem-difluoro group is not merely a metabolic stabilizer; it is essential for achieving efficient mechanism-based inactivation in a physiological reducing environment, a property that the non-fluorinated or mono-fluorinated analogs fail to demonstrate [2]. These stereochemical and electronic features are non-interchangeable parameters for a consistent scientific outcome.

Head-to-Head Evidence: Quantifying the Superiority of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid HCl Over Key Analogs


Robust Mechanism-Based Inactivation in a Reducing Environment vs. Non-Fluorinated Analog (Vigabatrin Scaffold)

The difluoro-substituted, conformationally rigid vigabatrin analogue (the active scaffold of the target compound) was a potent time-dependent inhibitor of GABA-AT even in the presence of 2-mercaptoethanol. In contrast, the corresponding non-fluorinated cyclic analog with an exocyclic double bond (compound 6) only inactivated GABA-AT in the absence of 2-mercaptoethanol, indicating that the difluoro group is critical for maintaining inactivation efficiency under physiologically relevant reducing conditions [1].

GABA-AT inhibition Mechanism-based inactivator Drug stability

Superior Target Potency of Single Enantiomers vs. Racemic Mixtures

The patent covering this chemical class discloses that enantiomerically pure compounds were specifically designed because they inhibit OAT activity more potently than their racemic mixtures [1]. This class-level evidence provides a strong basis for selecting the defined (1R,2S) stereoisomer over a racemic cis-mixture.

Ornithine aminotransferase Stereochemistry Cancer therapeutics

Conformational Rigidity and Target Inactivation vs. Flexible 4-Amino-4,4-difluorobutanoic Acid

The target compound's cyclopentane scaffold provides conformational rigidity, a key design feature for selective mechanism-based inactivators. In contrast, flexible acyclic analogues like 3-amino-4,4-difluorobutanoic acid, while also potent GABA-T inhibitors, lack the rigid scaffold that controls the trajectory of the reactive intermediate, potentially leading to a different selectivity profile between GABA-AT and OAT [1][2].

Conformational control Selectivity GABA aminotransferase

Procurement-Driven Application Scenarios for (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride


Hepatocellular Carcinoma Drug Discovery Programs Targeting Ornithine Aminotransferase (OAT)

This compound is the direct subject of a patent for treating hepatocellular carcinoma via OAT inhibition [1]. Its development as a single, pure enantiomer is essential because the patent establishes that enantiopure compounds inhibit OAT more potently than racemates. Research groups should prioritize this specific enantiomer over racemic or trans-isomer alternatives to match the pharmacophore that is being actively developed towards the clinic.

CNS Drug Discovery for Addiction and Epilepsy via GABA-AT Inactivation

The target compound functions as a conformationally rigid scaffold that enables potent, time-dependent GABA-AT inactivation under reducing conditions, a feat its non-fluorinated analogs cannot achieve [2]. This specific property makes it a critical tool compound for studying GABAergic mechanisms in addiction and epilepsy models where physiological thiols would otherwise neutralize less robust inhibitors.

Chemical Biology Tool for Dissecting GABA-AT vs. OAT Enzyme Selectivity

The rigidity of the cyclopentane scaffold combined with the 4,4-difluoro substitution provides a design basis for tuning selectivity between two closely related PLP-dependent enzymes [1]. This makes the compound a privileged scaffold for creating activity-based probes or selective inhibitors to dissect the distinct roles of GABA-AT and OAT in metabolic and neurological pathways.

Quote Request

Request a Quote for (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.